1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-amino-2,3,3-trimethylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2,3)7(4,9)5-8;/h9H,5,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYFHRVXHULYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride typically involves the reaction of 2,3,3-trimethylbutan-2-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound can also participate in chemical reactions that modify the activity of enzymes and other proteins, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-amino-2,3,3-trimethylbutan-2-ol hydrochloride with structurally or functionally related compounds, including data on molecular properties, synthesis, and applications.
1-Amino-3,3-dimethylbutan-2-one Hydrochloride
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- CAS No.: 33119-72-1
- Key Differences: Structural Variation: The ketone group (C=O) at position 2 distinguishes this compound from the hydroxyl-bearing this compound. This difference impacts reactivity; ketones undergo nucleophilic additions, while alcohols participate in esterification or etherification . Applications: Primarily used in peptide synthesis and as a precursor for chiral auxiliaries .
p-Anisidin Hydrochloride (72)
- Molecular Formula: C₇H₁₀ClNO
- Molecular Weight : 159.61 g/mol
- CAS No.: Not explicitly listed (referred to as compound 72 in ).
- Key Differences: Aromatic vs. Aliphatic Structure: Contains a methoxy-substituted benzene ring, enabling participation in electrophilic aromatic substitution reactions—unlike the aliphatic target compound. Applications: Used in dye intermediates and as a coupling agent in cross-coupling reactions .
1-Diethylamino-2-oximino-3-butanone Hydrochloride
- Molecular Formula : C₈H₁₇ClN₂O₂
- Molecular Weight : 217.69 g/mol
- CAS No.: 217806-26-3
- Key Differences: Functional Groups: Features an oximino (C=N-OH) group, which confers chelating properties and utility in metal-catalyzed reactions. The target compound lacks this functionality. Applications: Employed in coordination chemistry and as a ligand in asymmetric catalysis .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : highlights that aromatic amine hydrochlorides (e.g., p-anisidin HCl) are synthesized via direct acid-base reactions, while aliphatic variants like the target compound may require specialized catalysts or protecting-group strategies .
- Safety Considerations : Aliphatic amine hydrochlorides generally exhibit lower acute toxicity than aromatic analogs but may still require handling under inert atmospheres due to hygroscopicity .
Biological Activity
1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride, often referred to as a derivative of amino alcohols, has garnered attention for its potential biological activities. This compound is characterized by its unique branched structure and the presence of an amino group, which influences its interactions with biological systems. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H13ClN2O
- Molecular Weight : 150.62 g/mol
- CAS Number : 220878
The compound's structure allows it to engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, which is critical for its biological activity.
This compound exhibits various mechanisms through which it interacts with biological targets:
- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This property makes it useful for studying enzyme mechanisms.
- Protein Interactions : Its branched structure allows for unique interactions with proteins, influencing their conformation and function.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties by reducing oxidative stress in cells.
- Cytotoxicity : Preliminary findings indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on ovarian and colon cancer cell lines. The compound exhibited an IC50 value in the range of 10–15 µM, indicating significant cytotoxicity compared to normal cells (IC50 > 50 µM). Mechanistically, the compound was found to increase reactive oxygen species (ROS) levels, leading to enhanced apoptosis in cancer cells. These findings highlight its potential as a therapeutic agent against malignancies.
Safety and Toxicology
While exploring the biological activities of this compound, safety assessments are crucial. Toxicological studies indicate that the compound can cause skin irritation and eye damage upon exposure. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight per day based on animal studies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-amino-2,3,3-trimethylbutan-2-ol hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- A general approach involves hydrochlorination of the corresponding amine precursor under acidic conditions. For example, adapt procedures used for structurally similar hydrochlorides (e.g., p-anisidine hydrochloride in , where HCl gas or concentrated HCl is introduced to the amine in a solvent like ethanol).
- Optimization: Monitor reaction completion via thin-layer chromatography (TLC) using silica gel plates and mobile phases like ethyl acetate/glacial acetic acid/water mixtures (as in ). Adjust stoichiometry of HCl to avoid over-acidification, which may lead to byproducts.
- Purity control: Use TLC with triketohydrindene/cadmium spray to detect amine residues .
Q. How can researchers assess the purity of this compound, and what analytical techniques are critical?
- Methodology :
- TLC Analysis : Follow protocols from pharmacopeial standards (e.g., ): Use silica gel plates, ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) mobile phase, and triketohydrindene/cadmium spray for visualization. Compare test substance spots against reference standards to quantify impurities .
- Certificates of Analysis (COA) : Validate batch-specific purity (e.g., 95% as noted in ) by cross-referencing Lot/Batch numbers with COA data, which include HPLC, NMR, and elemental analysis .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Acquire H and C NMR spectra in deuterated solvents (e.g., DO or CDCl). Compare chemical shifts to analogous hydrochlorides (e.g., δ 3.84 ppm for methoxy groups in ).
- IR Spectroscopy : Identify characteristic N-H (stretching ~2500–3000 cm) and O-H (broad ~3200–3600 cm) bands to confirm hydrochloride formation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the stereochemical outcomes of this compound synthesis?
- Methodology :
- Perform kinetic vs. thermodynamic control experiments by varying reaction temperatures and acid concentrations.
- Use chiral chromatography or polarimetry to isolate enantiomers. Reference studies on asymmetric synthesis of trifluoroethylphosphonates () for methodology adaptation.
- Computational modeling (DFT) can predict steric effects from the 2,3,3-trimethylbutan-2-ol backbone, guiding experimental validation .
Q. What strategies address discrepancies in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Methodology :
- Cross-Validation : Compare NMR data with structurally related compounds (e.g., tert-butylamine hydrochlorides in ). Assign ambiguous peaks via 2D NMR (COSY, HSQC).
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted amine or degradation products). Reference COA protocols ( ) for trace analysis .
Q. How can this compound serve as a building block in synthesizing complex bioactive molecules?
- Methodology :
- Explore its use in peptide-mimetic or heterocyclic frameworks. For example, couple the amine group with activated esters (e.g., NHS esters) under mild basic conditions.
- Reference synthesis of pharmaceutical intermediates like ethyl 2-aminobutyrate hydrochloride () for reaction design. Optimize protecting groups (e.g., Boc) to prevent side reactions during multi-step syntheses .
Quality Assurance & Experimental Design
Q. What protocols ensure batch-to-batch consistency in large-scale synthesis for research applications?
- Methodology :
- Implement in-process controls (IPC): Monitor pH, temperature, and reaction progress via inline FTIR or Raman spectroscopy.
- Adopt Good Laboratory Practices (GLP) for documentation, referencing pharmacopeial guidelines () for acceptance criteria (e.g., ≤0.5% impurity thresholds) .
Q. How should researchers handle stability studies under varying storage conditions?
- Methodology :
- Conduct accelerated stability testing (40°C/75% RH) over 1–3 months. Analyze degradation via HPLC and quantify hydrolytic byproducts (e.g., free amine).
- Store the compound in airtight containers with desiccants, as recommended for hygroscopic hydrochlorides () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
